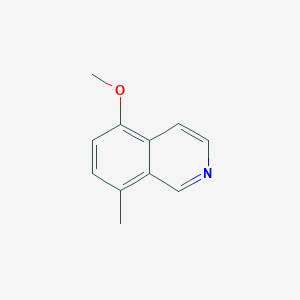

5-Methoxy-8-methylisoquinoline

Description

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-methoxy-8-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11(13-2)9-5-6-12-7-10(8)9/h3-7H,1-2H3 |

InChI Key |

LVUGAFMICJRREV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NC=CC2=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 5-Methoxyisoquinoline : This compound serves as the primary starting material.

- Methyl iodide : Used for methylation reactions to introduce the methyl group at the 8-position.

Methylation

The methylation step involves reacting 5-methoxyisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. This reaction introduces the methyl group at the 8-position.

Industrial Production Methods

Industrial production methods often focus on optimizing reaction conditions and purification techniques to achieve high yields and purity.

Continuous Flow Reactors

These reactors enhance reaction efficiency by allowing continuous processing, which can improve yield and reduce reaction times.

Catalyst Optimization

Employing optimized catalysts can improve reaction rates and selectivity, reducing the need for extensive purification.

Purification Techniques

Advanced purification techniques such as crystallization and chromatography are used to obtain high-purity products.

Analysis of Reaction Conditions

| Reaction Step | Conditions | Yield |

|---|---|---|

| Methylation | Methyl iodide, potassium carbonate, anhydrous conditions | Typically high, dependent on base efficiency |

| Carboxylation | Carbon dioxide, catalyst, optimized temperature and pressure | Varies based on catalyst and conditions |

Research Findings and Challenges

- Regioselectivity : A significant challenge in synthesizing isoquinoline derivatives is controlling regioselectivity during electrophilic substitutions.

- Purification : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to validate purity.

- Biological Activity : Isoquinoline derivatives are studied for their potential as kinase inhibitors or enzyme modulators, though specific applications for this compound require further research.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-8-methylisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of dyes and pigments due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately influencing various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The table below compares 5-Methoxy-8-methylisoquinoline with key analogs, emphasizing substituent effects, reactivity, and applications.

Biological Activity

5-Methoxy-8-methylisoquinoline (5-MeO-8-MeIQ) is a compound belonging to the isoquinoline family, which is well-regarded for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-MeO-8-MeIQ, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 198.22 g/mol. The presence of a methoxy group at the 5-position and a methyl group at the 8-position contributes significantly to its biological profile.

Biological Activities

Research indicates that 5-MeO-8-MeIQ exhibits various biological activities:

1. Antimicrobial Properties

Studies have demonstrated that 5-MeO-8-MeIQ possesses significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

2. Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of 5-MeO-8-MeIQ on cancer cell lines. The compound has exhibited cytotoxicity against several human tumor-derived cell lines, indicating potential as an anticancer agent.

3. Neuropharmacological Effects

Preliminary studies suggest that 5-MeO-8-MeIQ may interact with neurotransmitter systems, particularly serotonin receptors, which could have implications for treating mood disorders.

The mechanism of action for 5-MeO-8-MeIQ involves interactions with specific biological targets. For example, it may inhibit certain enzymes or receptors involved in cellular proliferation and inflammation. Binding affinity studies have indicated that this compound interacts with serotonin receptor subtypes, which are crucial in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-MeO-8-MeIQ, a comparative analysis with similar isoquinoline compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methylisoquinoline | Lacks methoxy group | Less complex; potentially different reactivity |

| 8-Methylisoquinoline | Lacks both methoxy and carbonitrile | Simpler structure; fewer potential interactions |

| 6-Fluoro-1-methylisoquinoline | Contains fluorine but lacks methoxy | Enhanced lipophilicity; different biological activity |

| 8-Fluoro-6-methoxy-1-methylisoquinoline | Contains both fluorine and methoxy | Unique due to dual functionalization enhancing reactivity |

This table highlights how the combination of functional groups in 5-MeO-8-MeIQ may enhance its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several case studies have explored the biological activity of 5-MeO-8-MeIQ:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 5-MeO-8-MeIQ, against common bacterial strains. Results indicated that 5-MeO-8-MeIQ had a minimum inhibitory concentration (MIC) lower than many tested analogs, suggesting superior antimicrobial properties .

- Antiproliferative Research : In a study assessing the antiproliferative effects on human cancer cell lines, 5-MeO-8-MeIQ demonstrated an EC50 value of , indicating potent activity against tumor cells . The compound's mechanism was linked to apoptosis induction in cancer cells.

- Neuropharmacological Assessment : Binding affinity tests revealed that 5-MeO-8-MeIQ has significant affinity for serotonin receptors (MT1: , MT2: ), suggesting its potential role in modulating mood-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.